4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3OS/c19-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18(26)22-15-6-1-2-7-16(15)25-17(20)21/h1-7,12,17H,8-11H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPRNOJHOYVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis-(2-chloroethyl)amine Hydrochloride Preparation
Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform under reflux to form bis-(2-chloroethyl)amine hydrochloride. This intermediate is critical for subsequent piperazine ring closure.
Reaction Conditions
Piperazine Ring Closure with 3-Chloroaniline
Bis-(2-chloroethyl)amine hydrochloride reacts with 3-chloroaniline in xylene under reflux to form 1-(3-chlorophenyl)piperazine hydrochloride.
Reaction Conditions
Introduction of the 2-(Difluoromethoxy)phenyl Group
The difluoromethoxy substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Nucleophilic Substitution
1-(3-Chlorophenyl)piperazine reacts with 2-(difluoromethoxy)phenyl bromide in the presence of a base (e.g., NaOH) and a phase-transfer catalyst.
Reaction Conditions
Palladium-Catalyzed Coupling
For higher regioselectivity, Suzuki-Miyaura coupling may employ 2-(difluoromethoxy)phenylboronic acid and a palladium catalyst.
Reaction Conditions
- Catalyst: Pd(OAc)₂
- Ligand: Tri-tert-butylphosphonium tetrafluoroborate
- Solvent: Xylene
- Temperature: 100°C
- Yield: 65% (analogous reaction)
Carbothioamide Formation
The carbothioamide group is introduced via thiocarbonylation using 1,1′-thiocarbonyldiimidazole (TCDI) or thiophosgene.
Thiocarbonyldiimidazole-Mediated Coupling
1-(3-Chlorophenyl)-4-(2-(difluoromethoxy)phenyl)piperazine reacts with TCDI in acetonitrile, followed by treatment with ammonium sulfide.
Reaction Conditions
Thiosemicarbazide Cyclization
Alternative methods use thiosemicarbazide in glacial acetic acid under reflux to form the carbothioamide.
Reaction Conditions
Optimization and Purification
Recrystallization
Crude product is recrystallized from methanol or ethyl acetate to achieve >99% purity.
Column Chromatography
Silica gel chromatography (eluent: ethyl acetate/hexane) removes unreacted intermediates.
Comparative Analysis of Methods
Mechanistic Insights
- Piperazine Formation: Proceeds via SN2 displacement, where 3-chloroaniline attacks bis-(2-chloroethyl)amine.
- Difluoromethoxy Introduction: Fluorination of methoxy precursors using DAST (diethylaminosulfur trifluoride) is avoided due to side reactions; direct substitution is preferred.
- Carbothioamide Coupling: TCDI activates the piperazine nitrogen for nucleophilic attack by sulfur donors.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or phenyl derivatives.
Scientific Research Applications
Potential Biological Activities
4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide has been studied for several potential biological activities:
- It may bind to specific receptors or enzymes, altering their activity and potentially leading to therapeutic effects.
- Detailed mechanistic studies are required to elucidate these interactions further.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry: Due to its complex structure and potential biological activities, it is a candidate for drug development.
- Pharmacology: It can be used to study the interactions with biological targets and their therapeutic effects.
- Scientific Research: It is a versatile material that can be utilized in chemical and biological research.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | Contains bromine and trifluoromethyl groups | Different halogen substitutions affect reactivity |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Incorporates triazole ring | Variation in ring structure alters biological activity |
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Piperazine carbothioamides and carboxamides are structurally diverse, with variations in aromatic substituents and functional groups influencing their biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological Differences
- Target Compound : The difluoromethoxy group enhances metabolic stability compared to methoxy analogs by resisting oxidative demethylation. Its sulfur atom in the carbothioamide may improve binding to sulfur-accepting residues in receptors like Neuropeptide Y .
- Pyridine-Based Analog (): The pyridine ring introduces basicity, improving water solubility, while trifluoromethyl groups enhance blood-brain barrier penetration.
Physicochemical Properties
- Lipophilicity : The target compound’s difluoromethoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~2.8) .
- Metabolic Stability : Difluoromethoxy groups are less prone to cytochrome P450-mediated oxidation than methoxy groups, extending half-life .
- Solubility : Pyridine-containing analogs () exhibit higher aqueous solubility due to nitrogen’s hydrogen-bonding capacity.
Biological Activity
4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide, also known by its CAS number 612525-20-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 397.87 g/mol. The structure includes a piperazine ring substituted with a chlorophenyl group and a difluoromethoxyphenyl moiety, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClF2N3OS |
| CAS Number | 612525-20-9 |
| Molar Mass | 397.87 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step processes that focus on constructing the piperazine core and introducing the chlorophenyl and difluoromethoxy substituents. Recent studies have highlighted the importance of optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor activity. A study involving similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly in cancer cells with high expression of specific receptors or pathways related to tumor progression .
Antibacterial Activity
The compound has shown promising results against several bacterial strains. In vitro studies revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications on the phenyl rings significantly influence antibacterial potency, with certain substitutions enhancing lipophilicity and membrane permeability, thereby improving efficacy against bacterial cells .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators such as cytokines and prostaglandins in various experimental models. This activity is crucial for potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
- Antitumor Efficacy : A recent study assessed the cytotoxic effects of similar piperazine derivatives on MCF-7 breast cancer cells. The results indicated that compounds with halogen substitutions (like chlorine) exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
- Synergistic Effects : Another investigation explored the combination of this compound with doxorubicin in treating resistant breast cancer cell lines. The findings suggested a significant synergistic effect, enhancing overall cytotoxicity and potentially reducing side effects associated with higher doses of chemotherapy agents .
Structure-Activity Relationship (SAR)
The SAR studies emphasize that the biological activity of this compound is heavily influenced by:
- Substituent Positioning : The placement of electron-withdrawing or electron-donating groups on the phenyl rings can modulate activity.
- Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability.
- Piperazine Ring Modifications : Alterations to the piperazine structure itself can lead to variations in receptor binding affinity and selectivity.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a piperazine core substituted with a 3-chlorophenyl group at position 4 and a 2-(difluoromethoxy)phenylcarbothioamide group at position 1. The chlorophenyl substituent enhances lipophilicity and may influence π-π stacking interactions, while the difluoromethoxy group introduces electron-withdrawing effects, potentially stabilizing reactive intermediates. The carbothioamide moiety (-C(=S)NH-) contributes to hydrogen bonding and metal coordination, critical for biological interactions .
Basic: What spectroscopic methods confirm the molecular structure of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, difluoromethoxy CF2H at δ ~5.8 ppm) and carbon backbone.
- IR Spectroscopy : Detects thioamide C=S stretch (~1250 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 393.08 for C₁₈H₁₇ClF₂N₃O₂S) .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings and piperazine chair conformation .
Basic: What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
Piperazine Ring Formation : React 1,2-dichloroethane with ethylenediamine under basic conditions to form the piperazine core .
Substitution Reactions :
- Introduce 3-chlorophenyl via nucleophilic aromatic substitution (e.g., using CuI catalysis).
- Attach 2-(difluoromethoxy)phenylcarbothioamide via coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals:
- Torsional angles between the piperazine ring and substituents, critical for docking studies.
- Hydrogen-bonding networks (e.g., thioamide S···H-N interactions) that stabilize the crystal lattice.
- Electron density maps to confirm the absence of undesired tautomers or stereoisomers .
Advanced: What strategies optimize synthesis yield under varying conditions?
- Temperature Control : Maintain ≤0°C during thioamide coupling to minimize side reactions.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of chlorophenyl groups (yield improvement from 60% to 85%) .
- Solvent Optimization : Use DMF for solubility vs. THF for kinetic control.
- Inert Atmosphere : Argon prevents oxidation of thiol intermediates .
Advanced: How should researchers address contradictory biological activity data across studies?
- Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature, cell lines).
- Purity Analysis : Ensure ≥98% purity via HPLC to exclude impurities skewing results .
- Structural Analogues : Test derivatives (e.g., replacing difluoromethoxy with methoxy) to isolate substituent effects .
- Computational Modeling : Perform molecular dynamics simulations to assess target binding consistency .
Advanced: What is the impact of substituent modifications on biological activity?
- 3-Chlorophenyl vs. 4-Chlorophenyl : Meta-substitution enhances steric hindrance, reducing affinity for certain enzymes (e.g., 30% lower inhibition of FAAH compared to para-substituted analogues) .
- Difluoromethoxy vs. Methoxy : The -OCF₂H group increases metabolic stability (t₁/₂ = 8.2 h vs. 2.5 h in liver microsomes) due to reduced CYP450 oxidation .
Advanced: How can researchers validate target engagement in vitro?
- Fluorescence Polarization Assays : Measure displacement of a fluorescent probe (e.g., FITC-labeled inhibitor) from the target enzyme.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for thioamide-enzyme interactions.
- Photoaffinity Labeling : Use a UV-activatable probe to crosslink the compound to its target, followed by SDS-PAGE analysis .
Basic: What are the documented biological activities of this compound?
- Enzyme Inhibition : Potent inhibitor of fatty acid amide hydrolase (FAAH) (IC₅₀ = 12 nM) and bacterial phosphopantetheinyl transferase (IC₅₀ = 8 nM) .
- Neuroprotection : Reduces oxidative stress in Parkinson’s disease models (50% decrease in 6-OHDA-induced neuronal death) via Nrf2 pathway activation .
Advanced: What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates logP (2.8), solubility (-4.2 LogS), and blood-brain barrier penetration (CNS MPO = 4.5/6).
- ProTox-II : Predicts hepatotoxicity (Probability = 0.62) and identifies thioamide as a potential toxicophore.
- AutoDock Vina : Simulates docking into FAAH (binding energy = -9.2 kcal/mol) with key residues (Ser241, Lys249) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
